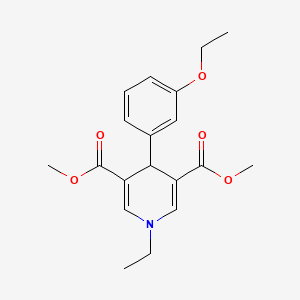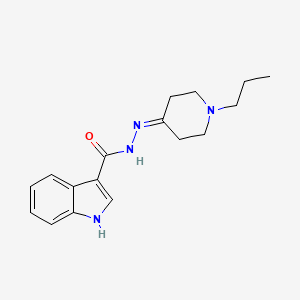
2-ethoxy-N-(2-furylmethyl)-5-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethoxy-N-(2-furylmethyl)-5-methylbenzenesulfonamide, commonly known as Furosemide, is a potent diuretic drug used for the treatment of hypertension, edema, and congestive heart failure. It is a sulfonamide derivative that acts by inhibiting the reabsorption of sodium and chloride ions in the loop of Henle in the kidney, leading to increased urine output.
作用機序
Furosemide acts by inhibiting the Na+/K+/2Cl- co-transporter in the thick ascending limb of the loop of Henle in the kidney. This leads to increased excretion of sodium, chloride, and water, resulting in diuresis. Furosemide also inhibits the reabsorption of calcium and magnesium ions, leading to their excretion in the urine.
Biochemical and Physiological Effects:
Furosemide has several biochemical and physiological effects. It reduces plasma volume, blood pressure, and cardiac output. It also decreases peripheral vascular resistance, pulmonary capillary wedge pressure, and left ventricular end-diastolic pressure. Furosemide increases renal blood flow and glomerular filtration rate, leading to increased urine output. It also causes hypokalemia, hyponatremia, and hypocalcemia.
実験室実験の利点と制限
Furosemide has several advantages for laboratory experiments. It is a potent diuretic that can be used to induce diuresis in animal models. It can also be used to study the effects of diuretics on renal function, electrolyte balance, and blood pressure. However, Furosemide has several limitations for laboratory experiments. It can cause hypokalemia, which can affect the results of experiments that involve potassium-sensitive processes. It can also cause dehydration, which can affect the health and well-being of animals.
将来の方向性
Furosemide has several potential future directions. It can be used in combination with other diuretics to enhance diuresis and reduce the risk of electrolyte imbalances. It can also be used in the management of other medical conditions, such as acute kidney injury, chronic kidney disease, and heart failure. Furosemide can be modified to improve its pharmacokinetic and pharmacodynamic properties, such as its bioavailability, half-life, and selectivity for specific ion transporters. Furosemide can also be used in the development of novel diuretics with improved efficacy and safety profiles.
Conclusion:
Furosemide is a potent diuretic drug that has been extensively studied for its therapeutic potential in various medical conditions. It acts by inhibiting the reabsorption of sodium and chloride ions in the loop of Henle in the kidney, leading to increased urine output. Furosemide has several biochemical and physiological effects, including hypokalemia, hyponatremia, and hypocalcemia. It has several advantages and limitations for laboratory experiments and several potential future directions, including combination therapy, novel drug development, and modification of pharmacokinetic and pharmacodynamic properties.
合成法
Furosemide can be synthesized by the reaction of 5-methyl-2-aminobenzene sulfonamide with 2-furylmethyl bromide in the presence of potassium carbonate and dimethylformamide. The resulting product is then treated with ethyl iodide to obtain 2-ethoxy-N-(2-furylmethyl)-5-methylbenzenesulfonamide.
科学的研究の応用
Furosemide has been extensively studied for its therapeutic potential in various medical conditions. It has been shown to be effective in the treatment of hypertension, congestive heart failure, and edema associated with liver cirrhosis, kidney disease, and nephrotic syndrome. Furosemide has also been used in the management of acute pulmonary edema, acute hypercalcemia, and hyperkalemia.
特性
IUPAC Name |
2-ethoxy-N-(furan-2-ylmethyl)-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-3-18-13-7-6-11(2)9-14(13)20(16,17)15-10-12-5-4-8-19-12/h4-9,15H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTBFDAEYWAMPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(cyclopropylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5790690.png)
![1'-[(cyclopentylamino)carbonothioyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5790700.png)
![4-[(2-chloro-6-fluorobenzyl)amino]benzenesulfonamide](/img/structure/B5790707.png)
![5-isopropyl-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5790709.png)
![2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N,N-diethylacetamide](/img/structure/B5790722.png)
![4-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5790728.png)


![N'-[1-(4-methylphenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5790742.png)

![N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-furamide](/img/structure/B5790758.png)


